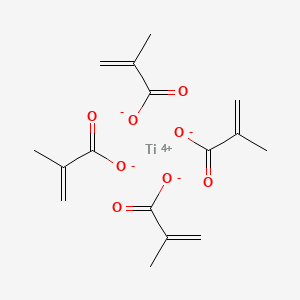
Titanium(4+) methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium(4+) methacrylate is a coordination compound that combines titanium in its +4 oxidation state with methacrylate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
Titanium(4+) methacrylate can be synthesized through the reaction of titanium alkoxides with methacrylic acid. The general reaction involves the substitution of alkoxide groups with methacrylate groups. This process typically requires controlled conditions, including specific temperatures and solvents, to ensure the successful formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using titanium tetrachloride and methacrylic acid. The reaction is carried out in a solvent such as toluene or xylene, and the product is purified through techniques like distillation or crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Titanium(4+) methacrylate undergoes various chemical reactions, including:
Polymerization: It can initiate polymerization reactions, particularly in the formation of polymethyl methacrylate (PMMA).
Coordination Reactions: It can form complexes with other ligands, leading to the creation of new coordination compounds.
Common Reagents and Conditions
Polymerization: Common reagents include free radical initiators such as azobisisobutyronitrile (AIBN) and conditions typically involve temperatures ranging from 60°C to 80°C.
Coordination Reactions: Reagents such as phosphonate or acetate ligands are used, and reactions are often carried out in solvents like ethanol or methanol.
Major Products Formed
Polymethyl Methacrylate (PMMA): A major product formed through polymerization reactions.
Titanium Coordination Complexes: Various complexes formed through coordination reactions with different ligands.
Scientific Research Applications
Titanium(4+) methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions and as a precursor for the synthesis of other titanium-based compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for use in biomedical implants and coatings due to its biocompatibility and antibacterial properties.
Industry: Utilized in the production of high-performance materials, including coatings and composites, due to its excellent mechanical and thermal properties.
Mechanism of Action
The mechanism by which titanium(4+) methacrylate exerts its effects involves the coordination of methacrylate ligands to the titanium center. This coordination enhances the reactivity of the titanium center, allowing it to participate in various chemical reactions. The molecular targets and pathways involved include the formation of stable complexes with other molecules, which can lead to the initiation of polymerization reactions or the stabilization of biomolecules in drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
Titanium(IV) Oxoacrylates: These compounds also contain titanium in the +4 oxidation state and acrylate ligands, but they differ in their specific ligand structures and reactivity.
Titanium(IV) Alkoxides: These compounds have alkoxide ligands instead of methacrylate ligands and are commonly used as precursors in the synthesis of titanium-based materials.
Uniqueness
Titanium(4+) methacrylate is unique due to its ability to initiate polymerization reactions and form stable complexes with a wide range of ligands. This versatility makes it a valuable compound in various fields, from materials science to biomedical engineering.
Properties
CAS No. |
69064-20-6 |
|---|---|
Molecular Formula |
C16H20O8Ti |
Molecular Weight |
388.19 g/mol |
IUPAC Name |
2-methylprop-2-enoate;titanium(4+) |
InChI |
InChI=1S/4C4H6O2.Ti/c4*1-3(2)4(5)6;/h4*1H2,2H3,(H,5,6);/q;;;;+4/p-4 |
InChI Key |
OZEJSNMTATYGKV-UHFFFAOYSA-J |
Canonical SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3H-Indolium, 5-chloro-2-[2-[4-[(2-hydroxyethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride](/img/structure/B13781157.png)
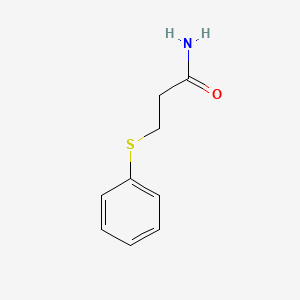

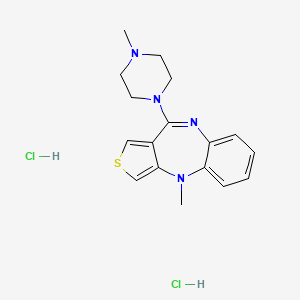
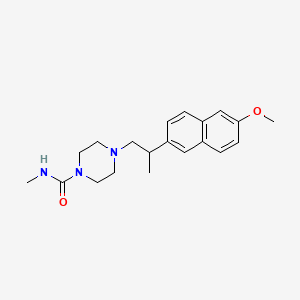
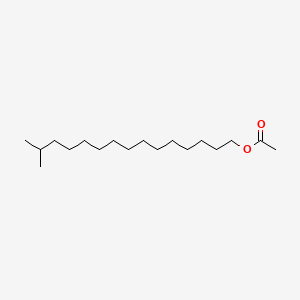
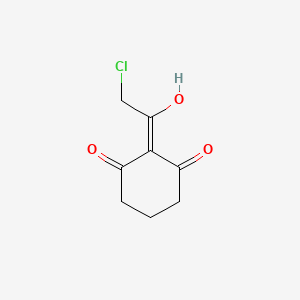

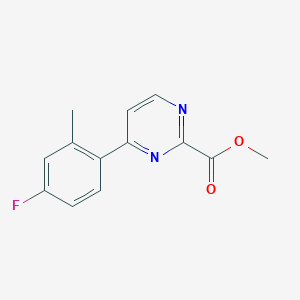
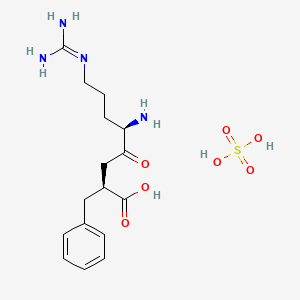

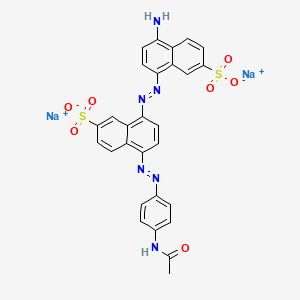
![[(4Z,5Z)-2,3-diacetyloxy-4,5-bis(phenylhydrazinylidene)pentyl] acetate](/img/structure/B13781229.png)

